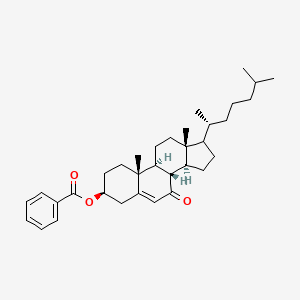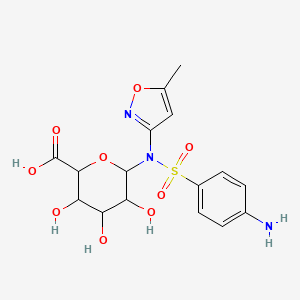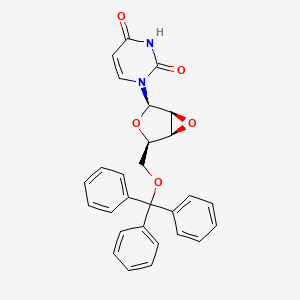
Käfig-GTP
Übersicht
Beschreibung
“Caged GTP” refers to guanosine triphosphate (GTP) molecules that have been chemically modified to include a photolabile protecting group, or “cage”. This modification renders the GTP inactive until it is exposed to a specific wavelength of light, which removes the cage and activates the molecule .
Chemical Reactions Analysis
The chemical reactions involving Caged GTP are complex and involve the release of the GTP molecule when exposed to a specific wavelength of light . This process is often used to investigate the dynamics of the active site of GTPase and its interplay with the GAP protein .
Physical and Chemical Properties Analysis
Caged GTP has a molecular formula of C18H23N6O16P3 and a molecular weight of 672.33 g/mol . It is a solution in water, with a pH of 7.5 ±0.5, and has a concentration of 10 mM - 11 mM . It is colorless to slightly yellow and should be stored at -20 °C in the dark .
Wissenschaftliche Forschungsanwendungen
Zellsignalisierungsstudien
Käfig-GTP war in Zellsignalisierungsstudien von entscheidender Bedeutung. Es ermöglicht die kontrollierte Freisetzung von Metaboliten mit hoher räumlich-zeitlicher Auflösung, was entscheidend für das Verständnis der Dynamik zellulärer Prozesse ist {svg_1}.
Synthetischer Zugang und photophysikalische Eigenschaften
Die Entwicklung von Thiocoumarin-gekäfigten Nukleotiden bietet einen synthetischen Weg zu this compound mit verbesserten photophysikalischen Eigenschaften. Dies umfasst eine rotverschobene Absorption und schnellere Photolyse-Kinetik, die für In-vivo-Anwendungen von Vorteil sind {svg_2}.
Überwachung von GTPase-Reaktionen
This compound wird verwendet, um die GTPase-Reaktion von Proteinen wie H-Ras in Echtzeit mit atomarer Auflösung zu überwachen. Dies geschieht unter Verwendung der zeitaufgelösten Fourier-Transform-Infrarot-(FTIR)-Differenzspektroskopie und liefert Einblicke in die molekularen Mechanismen dieser Reaktionen {svg_3}.
Studium von Protein-Protein-Interaktionen
Die Verwendung von this compound ermöglicht die Untersuchung von Protein-Protein-Interaktionen ohne intrinsische Chromophore. Dies ist besonders nützlich in nicht-kristallinen Zuständen und ermöglicht eine Echtzeitbeobachtung auf atomarer Ebene {svg_4}.
Enzymkinetische Studien
Forscher verwenden this compound in enzymkinetischen Studien, insbesondere mit Proteinen wie Ras. Dies hilft, die Kinetik und Mechanismen von Enzymenreaktionen zu verstehen {svg_5}.
Photofreisetzung von NADP+
This compound-Derivate werden zur Photofreisetzung von NADP+ synthetisiert, einem Coenzym, das an anabolen Reaktionen und der antioxidativen Funktion beteiligt ist. Diese Anwendung ist in biochemischen Studien von Bedeutung.
Wirkmechanismus
Target of Action
Caged GTP primarily targets GTPases, which are central switches in cells . These GTPases regulate a plethora of cellular events, including cell growth, differentiation, and apoptosis by transmitting external signals to the nucleus . The small GTPase Ras and heterotrimeric G-proteins are among the well-studied targets of caged GTP .
Mode of Action
Caged GTP interacts with its targets by binding to GTPase-activating proteins (GAPs), which catalyze GTP hydrolysis in Ras, and guanine nucleotide exchange factors, which catalyze the exchange of GDP for GTP . The interaction of caged GTP with its targets leads to changes in the charge distribution of GTP, driving it towards the transition state . An arginine is precisely positioned to facilitate the nucleophilic attack of water .
Biochemical Pathways
The action of caged GTP affects the biochemical pathways involving GTPases. These pathways are regulated by the presence of the third phosphate group of GTP . The signaling state is encoded into surface alterations of the GTPase . The activation of G proteins in the leech giant glial cell results in a rise of Ca2±independent membrane K+ conductance, a rise of cytosolic Ca2+, due to release from intracellular stores, and a rise of cytosolic Na+, presumably due to increased Na+/Ca2+ exchange .
Pharmacokinetics
Factors such as how well the compound is absorbed into the bloodstream, how it is distributed within the body, how it is metabolized, and how quickly it is excreted can all influence the compound’s overall effect .
Result of Action
The action of caged GTP results in significant molecular and cellular effects. For instance, uncaging GTP-γ-S in a giant glial cell by moderate UV illumination hyperpolarizes the membrane due to an increase in K+ conductance . It also evokes rises in cytosolic Ca2+ and Na+ .
Eigenschaften
IUPAC Name |
[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy-[1-(2-nitrophenyl)ethoxy]phosphoryl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N6O16P3/c1-8(9-4-2-3-5-10(9)24(28)29)38-42(32,33)40-43(34,35)39-41(30,31)36-6-11-13(25)14(26)17(37-11)23-7-20-12-15(23)21-18(19)22-16(12)27/h2-5,7-8,11,13-14,17,25-26H,6H2,1H3,(H,30,31)(H,32,33)(H,34,35)(H3,19,21,22,27)/t8?,11-,13-,14-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYWDUFBXCCSYMK-JQJVVODZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N6O16P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70924941 | |
| Record name | 9-[5-O-(Hydroxy{[hydroxy({hydroxy[1-(2-nitrophenyl)ethoxy]phosphoryl}oxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-2-imino-3,9-dihydro-2H-purin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70924941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
672.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124830-99-5 | |
| Record name | P(3)-1-(2-Nitro)phenylethylguanosine 5'-O-triphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124830995 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-[5-O-(Hydroxy{[hydroxy({hydroxy[1-(2-nitrophenyl)ethoxy]phosphoryl}oxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-2-imino-3,9-dihydro-2H-purin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70924941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanyl-3,3-dimethylbutanoic acid](/img/structure/B1140989.png)



![Sodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate](/img/structure/B1140996.png)



![(E/Z)-4-(4'-Hydroxyphenyl)-2-butanone Oxime-[d5]](/img/structure/B1141003.png)
![(3R,4R)-4-[(1S)-Phenylethylamino-3-methoxycarbonyl]-2,2,6,6-tetramethylpiperidine-1-oxyl Hydrochloride](/img/structure/B1141005.png)

